Diethylenetetramine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Diethylenetetramine is typically produced as a byproduct during the production of ethylenediamine from ethylene dichloride . The industrial production involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction mixture is then neutralized with a base, and the resulting free amines are separated by distillation .

Chemical Reactions Analysis

Reaction with Epoxides (Epoxy Curing)

DETA reacts with epoxide groups in epoxy resins to form cross-linked polymers, enhancing mechanical and thermal stability. The primary and secondary amines in DETA undergo nucleophilic addition with epoxides, creating a three-dimensional network .

Key Reaction:

HN(CH2CH2NH2)2+Epoxide→Cross-linked Polymer

Applications:

Coordination Chemistry (Metal Complexation)

DETA acts as a tridentate ligand, forming stable complexes with transition metals. Its three nitrogen atoms coordinate with metal ions such as Co(III), Ni(II), and Zn(II) .

Example Complexes:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Co(III) | [Co(dien)(NO2)3] | Catalysis and material science |

| Ni(II) | [NiL(CH3COO)2(H2O)] | Henry reaction catalysis |

| Zn(II) | [ZnL(CH3COO)2] | Organic synthesis |

Key Reaction (Henry Reaction Catalysis):

Ni/Zn-DETA complexes catalyze the Henry reaction (nitroaldol reaction) between nitromethane and aromatic aldehydes, achieving yields up to 81% under optimized conditions (20 mol% catalyst, 20 mol% Et3N, MeOH solvent) .

Acid Neutralization and Salt Formation

DETA neutralizes acids exothermically, forming ammonium salts. This property is utilized in gas scrubbing and corrosion inhibition .

Reaction:

HN(CH2CH2NH2)2+HCl→DETA\cdotpHCl

Applications:

CO2_22 Absorption and Metal Recovery

DETA reacts with CO2 to form carbamates, enabling its use in carbon capture. Additionally, DETA facilitates selective metal recovery via ligand exchange .

CO2_22 Absorption Mechanism:

DETA+CO2→DETA-carbamate(Loading capacity: up to 1.2 mol CO2/mol DETA)[6]

Metal Recovery:

-

DETA complexes with lanthanum (La3+) and other metals, enabling separation via CO2-induced precipitation .

Corrosion Behavior in Industrial Systems

DETA exhibits dual behavior in carbon steel corrosion:

-

Inhibitory Effect: Forms Fe2+-DETA complexes, reducing free Fe2+ concentration and delaying corrosion .

-

Accelerated Corrosion: At high temperatures (>60°C), DETA solutions increase corrosion rates due to enhanced Fe dissolution .

Comparative Corrosion Rates (20# Carbon Steel):

| Condition | DETA (mm/year) | MEA (mm/year) |

|---|---|---|

| 40°C, 0.2 mol CO2/mol amine | 0.12 | 0.15 |

| 80°C, 1.2 mol CO2/mol amine | 0.98 | 1.25 |

Scientific Research Applications

Industrial Applications

1. Curing Agent for Epoxy Resins

- Diethylenetetramine is widely used as a curing agent in epoxy resins, enhancing the mechanical properties and durability of thermosetting plastics. It reacts with epoxide groups to form crosslinks, resulting in robust materials suitable for coatings, adhesives, and composites .

2. Oil Industry

- In the oil and gas sector, this compound is employed for acid gas extraction processes. Its ability to react with acidic gases makes it valuable for removing carbon dioxide and hydrogen sulfide from natural gas streams .

3. Coordination Chemistry

- The compound acts as a tridentate ligand in coordination chemistry, forming stable complexes with various metal ions. For example, it can form complexes like Co(dien)(NO₂)₃, which are useful in catalysis and materials science .

Pharmaceutical Applications

1. Drug Delivery Systems

- Recent advancements have demonstrated the use of this compound in drug delivery systems, particularly through polymeric micelles. These micelles enhance the solubility and bioavailability of poorly soluble drugs, allowing for targeted delivery to specific tissues .

2. Antioxidant Properties

- This compound derivatives have shown potential antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals effectively .

Environmental Applications

1. Bioremediation

- This compound has been investigated for its role in bioremediation processes, particularly in the degradation of pollutants in contaminated environments. Its ability to chelate heavy metals aids in the detoxification of polluted sites .

2. Iron Chelation Therapy

- The iron (III) complex of this compound pentaacetic acid has been shown to protect against lethal infections by sequestering free radicals and mitigating inflammatory responses during septic conditions . This application highlights its potential in therapeutic interventions against infections.

Case Studies

Mechanism of Action

The mechanism of action of diethylenetetramine involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the curing of epoxy resins where it forms crosslinks with epoxide groups, and in coordination chemistry where it acts as a ligand . The molecular targets and pathways involved include metal ions and epoxide groups .

Comparison with Similar Compounds

Diethylenetetramine is similar to other polyamines such as ethylenediamine and triethylenetetramine. it has unique properties that make it suitable for specific applications:

Ethylenediamine: Has similar chemical properties but is less effective as a curing agent for epoxy resins.

Triethylenetetramine: Also used as a curing agent and chelating agent but has a different molecular structure and reactivity.

Similar compounds include dimethylamine, trimethylamine, diethylamine, and triethylamine .

Properties

CAS No. |

1336-49-8 |

|---|---|

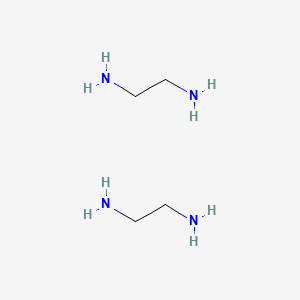

Molecular Formula |

C4H16N4 |

Molecular Weight |

120.20 g/mol |

IUPAC Name |

ethane-1,2-diamine |

InChI |

InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2 |

InChI Key |

DPRMFUAMSRXGDE-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(CN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.